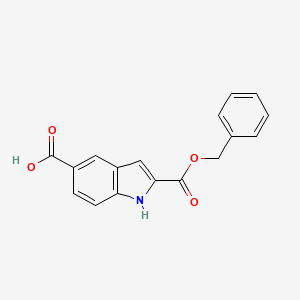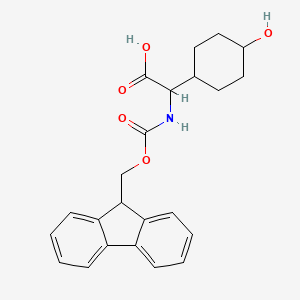
tert-Butyl 2,3-dioxoindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,3-dioxoindoline-1-carboxylate: is a heterocyclic compound that belongs to the indoline family. It is characterized by the presence of a tert-butyl ester group attached to the nitrogen atom of the indoline ring, along with two oxo groups at the 2 and 3 positions. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dioxoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2,3-dioxoindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form indoline derivatives with reduced oxo groups.
Substitution: It can participate in substitution reactions where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2,3-dioxoindoline-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the construction of indole-based compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets .
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-dioxoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the oxo groups and the tert-butyl ester group influences its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl indoline-1-carboxylate: Similar structure but lacks the oxo groups at the 2 and 3 positions.
tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: Contains a piperazine ring instead of an indoline ring.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Features a pyrazole ring instead of an indoline ring.
Uniqueness: tert-Butyl 2,3-dioxoindoline-1-carboxylate is unique due to the presence of both oxo groups and the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
tert-butyl 2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-13(2,3)18-12(17)14-9-7-5-4-6-8(9)10(15)11(14)16/h4-7H,1-3H3 |
InChI Key |
ASIDXWXJMMEZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)

![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)





![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)

